Cas no 573982-81-7 (1-ethyl-4-ethynyl-1H-pyrazole)

1-Ethyl-4-ethynyl-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and an ethynyl group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The ethynyl group enables click chemistry applications, such as Huisgen cycloaddition, facilitating efficient coupling with azides. Its stability and well-defined reactivity profile enhance its utility in modular synthetic strategies. The compound is typically handled under inert conditions due to its alkyne functionality, ensuring optimal performance in cross-coupling and cyclization reactions.
1-ethyl-4-ethynyl-1H-pyrazole structure
1-ethyl-4-ethynyl-1H-pyrazole structure
Product name:1-ethyl-4-ethynyl-1H-pyrazole
CAS No:573982-81-7
MF:C7H8N2
MW:120.151821136475
MDL:MFCD17281919
CID:3231457
PubChem ID:22042601

1-ethyl-4-ethynyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOLE, 1-ETHYL-4-ETHYNYL-
    • 1-ethyl-4-ethynyl-1H-pyrazole
    • DB-126898
    • AKOS012332559
    • EN300-102064
    • G59987
    • Z1080385598
    • MFCD17281919
    • F2147-6879
    • 1-ethyl-4-ethynyl-1{H}-pyrazole
    • SCHEMBL4612485
    • 573982-81-7
    • 1-ETHYL-4-ETHYNYLPYRAZOLE
    • STL584634
    • 839-148-3
    • MDL: MFCD17281919
    • Inchi: InChI=1S/C7H8N2/c1-3-7-5-8-9(4-2)6-7/h1,5-6H,4H2,2H3
    • InChI Key: GRNLVMIFGKUZFL-UHFFFAOYSA-N
    • SMILES: CCN1C=C(C=N1)C#C

Computed Properties

  • Exact Mass: 120.068748264g/mol
  • Monoisotopic Mass: 120.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 17.8Ų

1-ethyl-4-ethynyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-102064-0.5g
1-ethyl-4-ethynyl-1H-pyrazole
573982-81-7 95%
0.5g
$512.0 2023-10-28
Enamine
EN300-102064-10.0g
1-ethyl-4-ethynyl-1H-pyrazole
573982-81-7 95%
10g
$2823.0 2023-05-02
Life Chemicals
F2147-6879-5g
1-ethyl-4-ethynyl-1H-pyrazole
573982-81-7 95%+
5g
$1782.0 2023-11-21
Life Chemicals
F2147-6879-2.5g
1-ethyl-4-ethynyl-1H-pyrazole
573982-81-7 95%+
2.5g
$1188.0 2023-11-21
abcr
AB502611-2 g
1-Ethyl-4-ethynyl-1{h}-pyrazole
573982-81-7
2g
€1,108.00 2022-03-01
Enamine
EN300-102064-0.05g
1-ethyl-4-ethynyl-1H-pyrazole
573982-81-7 95%
0.05g
$153.0 2023-10-28
TRC
B530283-50mg
1-ethyl-4-ethynyl-1{H}-pyrazole
573982-81-7
50mg
$ 210.00 2022-06-07
Life Chemicals
F2147-6879-0.5g
1-ethyl-4-ethynyl-1H-pyrazole
573982-81-7 95%+
0.5g
$564.0 2023-11-21
abcr
AB502611-1g
1-Ethyl-4-ethynyl-1{h}-pyrazole; .
573982-81-7
1g
€1007.50 2024-08-02
1PlusChem
1P019Z2Q-500mg
1-ethyl-4-ethynyl-1H-pyrazole
573982-81-7 95%
500mg
$695.00 2023-12-16

1-ethyl-4-ethynyl-1H-pyrazole Related Literature

Additional information on 1-ethyl-4-ethynyl-1H-pyrazole

Introduction to 1-Ethyl-4-Ethynyl-1H-Pyrazole (CAS No. 573982-81-7)

1-Ethyl-4-ethynyl-1H-pyrazole, with the CAS number 573982-81-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyrazole ring structure, which is substituted with an ethyl group and an ethynyl group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable building block in various synthetic pathways.

The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its biological activity and has been extensively studied in the development of pharmaceuticals. The presence of the ethynyl group, a triple bond between carbon atoms, adds reactivity and versatility to the molecule, enabling it to participate in a wide range of chemical reactions such as click chemistry and cross-coupling reactions.

Recent research has highlighted the potential applications of 1-ethyl-4-ethynyl-1H-pyrazole in drug discovery and materials science. In medicinal chemistry, this compound has been explored as a scaffold for the synthesis of novel bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-ethyl-4-ethynyl-1H-pyrazole exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that this compound could serve as a lead structure for the development of new therapeutic agents.

In materials science, 1-ethyl-4-ethynyl-1H-pyrazole has shown promise in the synthesis of functional polymers and organic semiconductors. The ethynyl group can undergo polymerization reactions to form conjugated polymers with tunable electronic properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A recent study in the Journal of Materials Chemistry C reported the synthesis of a conjugated polymer derived from 1-ethyl-4-ethynyl-1H-pyrazole, which exhibited excellent photovoltaic performance.

The synthetic accessibility of 1-ethyl-4-ethynyl-1H-pyrazole is another factor contributing to its widespread use. Various methods have been developed for its preparation, including metal-catalyzed cross-coupling reactions and palladium-catalyzed Sonogashira coupling reactions. These synthetic routes allow for efficient and scalable production, making it feasible to incorporate this compound into complex molecular architectures.

In addition to its synthetic utility, the physical properties of 1-ethyl-4-ethynyl-1H-pyrazole are well-characterized. It is a colorless solid with a melting point of approximately 60°C and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics facilitate its use in solution-phase synthesis and processing.

The safety profile of 1-ethyl-4-ethynyl-1H-pyrazole is also an important consideration. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn, and work should be conducted in a well-ventilated area or fume hood.

In conclusion, 1-Ethyl-4-Ethynyl-1H-Pyrazole (CAS No. 573982-81-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and synthetic accessibility make it an attractive building block for the development of novel bioactive molecules and functional materials. Ongoing research continues to uncover new applications for this versatile compound, further solidifying its importance in modern scientific endeavors.

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(CAS:573982-81-7)1-ethyl-4-ethynyl-1H-pyrazole
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